![molecular formula C15H11Cl2N3O B4688790 2-(3,4-dichlorophenyl)-N-1H-indazol-5-ylacetamide](/img/structure/B4688790.png)
2-(3,4-dichlorophenyl)-N-1H-indazol-5-ylacetamide
Overview
Description
2-(3,4-dichlorophenyl)-N-1H-indazol-5-ylacetamide, also known as DCPA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DCPA belongs to the class of indazole derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-1H-indazol-5-ylacetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell growth and proliferation. This compound has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS) and DNA damage. This compound has also been found to inhibit the activity of various enzymes involved in the metabolism of drugs, leading to increased drug efficacy.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,4-dichlorophenyl)-N-1H-indazol-5-ylacetamide in lab experiments include its high purity, good solubility in various solvents, and low toxicity. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for the research on 2-(3,4-dichlorophenyl)-N-1H-indazol-5-ylacetamide. One of the directions is to explore its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to study the structure-activity relationship of this compound and its derivatives to design more potent and selective compounds. Furthermore, the development of new synthetic methods for this compound and its derivatives can also be explored to improve their yield and purity.
Scientific Research Applications
2-(3,4-dichlorophenyl)-N-1H-indazol-5-ylacetamide has shown promising results in various scientific research studies. It has been found to possess anticancer, antifungal, and antibacterial properties. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown significant cytotoxicity. It has also been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-12-3-1-9(5-13(12)17)6-15(21)19-11-2-4-14-10(7-11)8-18-20-14/h1-5,7-8H,6H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULJEZJHASYQSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NC2=CC3=C(C=C2)NN=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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